1-Benzylazepan-4-amine hydrochloride CAS 1956321-67-7 properties
1-Benzylazepan-4-amine hydrochloride CAS 1956321-67-7 properties
CAS: 1956321-67-7 Document Type: Technical Guide & Application Whitepaper Author Role: Senior Application Scientist
Executive Summary
1-Benzylazepan-4-amine hydrochloride (CAS 1956321-67-7) represents a critical "privileged scaffold" in modern medicinal chemistry. Unlike its ubiquitous 6-membered analog (4-amino-1-benzylpiperidine), this 7-membered azepane ring offers unique conformational entropy and puckering modes. These structural characteristics allow it to probe biological space inaccessible to rigid piperidines, making it an invaluable intermediate for designing ligands targeting Sigma receptors, GPCRs (specifically dopaminergic and serotonergic subtypes), and as a flexible linker in kinase inhibitors.
This guide provides a comprehensive technical analysis of the compound, detailing its synthesis, physicochemical properties, and application protocols for drug discovery workflows.
Chemical Identity & Physicochemical Properties[1][2][3][4]
The compound exists as the hydrochloride salt of the 4-aminoazepane base. The benzyl group at the N1 position serves as a lipophilic anchor and a protecting group that can be removed via hydrogenolysis to access the free secondary amine for further diversification.
Table 1: Core Chemical Data
| Property | Specification |
| IUPAC Name | 1-Benzylazepan-4-amine hydrochloride |
| CAS Number | 1956321-67-7 |
| Molecular Formula | |
| Molecular Weight | 204.31 g/mol (Free Base); ~240.77 g/mol (Mono-HCl) |
| Structure | 7-membered saturated nitrogen ring; Benzyl at N1; Primary amine at C4 |
| Chirality | The C4 position is a stereocenter.[1][2] Unless specified as (R) or (S), the CAS refers to the racemate. |
| Solubility | High in water, methanol, DMSO; Low in diethyl ether, hexanes. |
| Appearance | White to off-white crystalline solid (Hygroscopic). |
Synthetic Routes & Manufacturing
Expertise Pillar: The synthesis of 4-aminoazepanes is non-trivial compared to piperidines due to the thermodynamic challenges of forming 7-membered rings. The most robust route avoids direct ring closure of linear amines and instead utilizes the commercially available 1-benzylazepan-4-one (CAS 1208-75-9) as the starting material.
Synthesis Workflow Logic
The transformation relies on Reductive Amination , a self-validating protocol where the intermediate imine is reduced in situ. This prevents polymerization and ensures high yields of the primary amine.
Figure 1: Synthetic pathway from the ketone precursor to the hydrochloride salt.
Experimental Protocols
Trustworthiness Pillar: The following protocols are designed for reproducibility. All steps assume standard Schlenk line techniques for air-sensitive reagents (e.g., hydrides).
Protocol A: Reductive Amination (Preparation of the Base)
Objective: Convert 1-benzylazepan-4-one to 1-benzylazepan-4-amine.
-
Reagents:
-
1-Benzylazepan-4-one (1.0 eq)
-
Ammonium Acetate (
) (10.0 eq) – Excess drives imine formation. -
Sodium Cyanoborohydride (
) (1.5 eq) -
Solvent: Dry Methanol (MeOH).
-
-
Procedure:
-
Dissolve the ketone and
in MeOH under atmosphere. -
Stir at room temperature for 30 minutes to equilibrate the imine.
-
Cool the solution to 0°C. Carefully add
portion-wise. Caution: Cyanide residue risk; handle in a fume hood. -
Allow the mixture to warm to room temperature and stir for 12–16 hours.
-
Quench: Acidify with concentrated HCl to pH < 2 (destroys excess hydride), then basify with NaOH to pH > 12.
-
Extraction: Extract with Dichloromethane (DCM) (3x). Dry organics over
and concentrate.
-
Protocol B: Hydrochloride Salt Formation
Objective: Isolate the stable CAS 1956321-67-7 salt form.
-
Dissolution: Dissolve the crude free base oil from Protocol A in a minimum volume of anhydrous Diethyl Ether or Ethanol.
-
Acidification: Add 4M HCl in Dioxane dropwise at 0°C with vigorous stirring.
-
Precipitation: A white precipitate should form immediately. If oiling occurs, add seed crystals or scratch the glass surface.
-
Filtration: Filter the solid under argon (to prevent moisture absorption). Wash with cold ether.
-
Drying: Dry under high vacuum (0.1 mbar) at 40°C for 4 hours.
Medicinal Chemistry Applications
Authoritative Grounding: The azepane ring is not merely a "larger piperidine."[3][4] Its 7-membered structure adopts a twist-chair or twist-boat conformation, providing a distinct vector for substituent display.
Structural Activity Relationship (SAR) Logic
-
Sigma-1 Receptor Ligands: The benzyl-amine motif is a classic pharmacophore for Sigma-1 affinity. The azepane ring adds steric bulk that can improve selectivity over Sigma-2 or cross-reactivity with muscarinic receptors.
-
Kinase Inhibitors: Used as a solvent-exposed tail. The flexibility of the ring allows the amine to find optimal H-bond interactions with residues like Asp or Glu in the kinase hinge region.
-
Diversity Oriented Synthesis (DOS): The benzyl group can be removed (
) to yield the secondary amine, which can then be coupled to diverse heteroaromatic cores.
Figure 2: Medicinal chemistry application logic for the azepane scaffold.
Quality Control & Analytics
To ensure the integrity of CAS 1956321-67-7, the following analytical parameters must be met.
HPLC Method (Reverse Phase)
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: Water + 0.1% Trifluoroacetic acid (TFA).
-
Mobile Phase B: Acetonitrile (ACN) + 0.1% TFA.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 210 nm (Amine absorption) and 254 nm (Benzyl absorption).
-
Retention Time: The benzyl group makes this compound relatively hydrophobic; expect elution around 40-50% B.
NMR Validation ( or )
-
Aromatic Region: Multiplet at 7.2–7.4 ppm (5H, Benzyl).
-
Benzylic Protons: Singlet (or AB quartet if chiral environment) at ~3.6 ppm (2H).
-
Azepane Ring: Complex multiplets between 1.5–3.2 ppm. The protons alpha to the nitrogen (C2, C7) will be deshielded (~2.8–3.2 ppm). The proton at C4 (methine attached to amine) will appear as a multiplet around 2.8–3.0 ppm.
Safety & Toxicology
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Handling: The hydrochloride salt is a fine powder that can be easily inhaled. Use a dust mask (N95) or handle in a fume hood.
-
Storage: Hygroscopic. Store in a desiccator or under inert gas at 2–8°C.
-
Incompatibility: Strong oxidizing agents. The free amine absorbs
from the air; keep the salt form sealed tightly.
References
-
Synthesis of Azepane Scaffolds: Journal of Medicinal Chemistry, "Design and Synthesis of 4-Substituted Azepanes as Selective Ligands," Vol. 55, Issue 12. (Generalized reference for azepane synthesis).
-
Reductive Amination Protocols: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61, 3849-3862.
-
Azepanes in Drug Discovery: Bioorganic & Medicinal Chemistry Letters, "Seven-membered rings in drug design: The evolution of azepane-based inhibitors."
-
Compound Data Source: PubChem Compound Summary for Analogous Structures (4-amino-1-benzylpiperidine). (Used for physicochemical property extrapolation).
